5-(Azepan-1-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Azepan-1-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include chloroacetyl chloride, hexamethyleneimine, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(Azepan-1-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(Azepan-1-yl)pentan-1-amine: This compound shares the azepane ring but lacks the furan and oxazole rings, making it less complex.
(5-Azepan-1-yl-2-styryl-oxazol-4-yl)-triphenyl-phosphonium, iodide: This compound has a similar oxazole ring but includes a triphenyl-phosphonium group, which imparts different chemical properties.
5-(Azepan-1-yl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile: This compound is closely related but features a fluorophenoxy group instead of a dimethylphenoxy group.
Uniqueness
The uniqueness of 5-(Azepan-1-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-(azepan-1-yl)-2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H25N3O3/c1-16-7-8-17(2)21(13-16)27-15-18-9-10-20(28-18)22-25-19(14-24)23(29-22)26-11-5-3-4-6-12-26/h7-10,13H,3-6,11-12,15H2,1-2H3 |
InChI Key |
DISYPOUHZOCONG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N |
Origin of Product |
United States |
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